Dicyclopenta[ef,kl]heptalene
Description
Context within Non-Benzenoid Aromatic Hydrocarbons
Dicyclopenta[ef,kl]heptalene is a prominent member of the class of non-benzenoid aromatic hydrocarbons. Unlike their benzenoid counterparts which are composed exclusively of six-membered rings, non-benzenoid aromatic hydrocarbons incorporate rings of other sizes. The structure of this compound, a symmetric, tetracyclic, 16π-electron aromatic hydrocarbon, is a testament to this, featuring a blend of five- and seven-membered rings. researchtrends.netresearchgate.net This structural attribute leads to an unsymmetrical distribution of frontier orbitals and consequently, unusual physical and chemical properties when compared to its isomer, naphthalene (B1677914). mdpi.comacs.org
The synthesis of such non-benzenoid systems has been a subject of great interest for organic chemists, providing a deeper understanding of aromaticity and molecular structure. researchgate.net The initial synthesis of this compound was achieved through multi-step routes. acs.orgacs.org However, a more efficient method involving the cycloaddition of aceheptylene with electron-deficient alkynes was later developed, paving the way for more extensive research on this compound and its derivatives. d-nb.info
This compound as a Testbed for Theoretical Concepts
The unique structure of this compound has made it an ideal candidate for testing theoretical concepts in chemistry. researchtrends.net Specifically, its synthesis was conceived to provide a definitive test of the theory of concentric nodes. researchtrends.netiucr.org This theory, proposed by Platt, suggests that the stability of certain polycyclic non-benzenoid conjugated unsaturated hydrocarbons arises from the separation of a 4n+2 π-electron molecular periphery from internal π-electrons by concentric orbital nodes. iucr.org
The study of this compound's molecular structure, including its bond lengths and angles, has been crucial in this regard. iucr.org Research has shown that the bond lengths in the peripheral portion of the molecule are consistent with Platt's principle. iucr.org While there is some slight bond-length alternation in the five-membered ring portions, the bonds are still within the expected range for aromatic C-C bonds. iucr.org The internal ethylene (B1197577) unit is considered to be isolated with minimal interaction with the annulene-like perimeter. iucr.org
Relevance to Carbon Allotropes and Nanostructures
The interest in this compound and other non-benzenoid aromatic hydrocarbons extends to the field of materials science, particularly in the context of carbon allotropes and nanostructures. researchgate.netchinesechemsoc.org Carbon allotropes like fullerenes, carbon nanotubes, and graphene, all composed of sp² hybridized carbons, have been extensively studied. chinesechemsoc.org However, the synthesis of novel carbon allotropes containing non-hexagonal rings, such as pentaheptite which is composed of five- and seven-membered rings, remains a significant challenge. chinesechemsoc.orghku.hk
This compound and related structures serve as molecular models for these "defective" graphene structures. researchgate.net The presence of pentagon-heptagon pairs can introduce unique electronic and structural properties, including aromatic and/or antiaromatic characteristics and open-shell properties. researchgate.netacs.org Recent research has demonstrated the on-surface synthesis of unsaturated carbon nanostructures with regularly fused pentagon-heptagon pairs, highlighting the potential for creating novel carbon-based materials with tailored properties. nih.govacs.orgscispace.com These studies offer new insights into the preparation of novel carbon allotrope pentaheptite nanostructures. chinesechemsoc.org
Structure
2D Structure
Properties
CAS No. |
193-85-1 |
|---|---|
Molecular Formula |
C16H10 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tetracyclo[6.6.2.04,15.011,16]hexadeca-1(14),2,4,6,8,10,12,15-octaene |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)16(14)15(11)13/h1-10H |
InChI Key |
DEXCINDURCIOGE-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C3C2=C4C(=C1)C=CC4=CC=C3 |
Canonical SMILES |
C1=CC2=CC=C3C2=C4C(=C1)C=CC4=CC=C3 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Strategies for Dicyclopenta Ef,kl Heptalene
Established Synthetic Pathways to Dicyclopenta[ef,kl]heptalene (Azupyrene)
A highly effective method for synthesizing this compound derivatives involves the use of cycloaddition reactions. d-nb.info A key precursor in this approach is aceheptylene, which can undergo cycloaddition with activated alkynes to generate the this compound skeleton in a straightforward manner. d-nb.infotu-darmstadt.de
For instance, heating aceheptylene with dimethyl acetylenedicarboxylate (B1228247) in a high-boiling solvent like tetralin results in the formation of dimethyl 1,2-dicyclopenta[ef,kl]heptalenedicarboxylate. The reaction is believed to proceed through a primary adduct which then rearranges to the final product. d-nb.info This method offers a significant advantage in its simplicity and relatively good yield compared to earlier multi-step syntheses. d-nb.info
The reaction of aceheptylene and its derivatives with ynamines also proceeds via cycloaddition in high yields. d-nb.info The regioselectivity of these cycloaddition reactions is noteworthy, with the electron-poor alkyne attacking the position of highest electron density in the aceheptylene core. d-nb.info
| Reactants | Product | Yield | Reference |
| Aceheptylene and dimethyl acetylenedicarboxylate | Dimethyl 1,2-dicyclopenta[ef,kl]heptalenedicarboxylate | 25% | |
| 3,5,8,10-tetramethylaceheptylene and dimethyl acetylenedicarboxylate | 3,5,8,10-tetramethyl derivative of dimethyl 1,2-dicyclopenta[ef,kl]heptalenedicarboxylate | 3% | d-nb.info |
Electrocyclic reactions have also been employed in the synthesis of the this compound framework. One reported synthesis involves two key 10π electrocyclic condensation steps. mdpi.com This type of reaction, where a conjugated system undergoes ring closure, is a powerful tool in the construction of cyclic and polycyclic systems. The synthesis reported by Jutz and Schweiger involves intermediates that undergo these electrocyclizations to build the fused ring system of azupyrene. mdpi.com
| Precursor | Key Steps | Overall Yield | Reference |
| 1,6,7,8,9,9a-hexahydro-2H-benzo[c,d]azulen-6-one | Ring construction, ring enlargement, hydrolysis, decarboxylation, dehydrogenation | Low | mdpi.com |
| Indene (leading to the hexahydro-benzo[c,d]azulen-6-one intermediate) | Seven-step synthesis | 3.8% |
On-Surface Synthesis of this compound and Related Structures
In recent years, on-surface synthesis has emerged as a powerful technique for constructing novel carbon nanostructures that are often inaccessible through traditional solution-phase chemistry. nih.govacs.orgmpg.descispace.com This approach involves the deposition of molecular precursors onto a metallic surface under ultra-high vacuum conditions, followed by thermally induced reactions. nih.govacs.orgmpg.de
Thermally induced surface-catalyzed reactions are central to on-surface synthesis. nih.govacs.orgmpg.de While the direct on-surface synthesis of this compound has been challenging, the technique has been successfully applied to create related structures and to study the rearrangement of azulene-containing precursors. nih.govacs.orgmpg.descispace.com For example, attempts to synthesize extended analogs through the debrominative polymerization of dibromoazulene precursors on a Au(111) surface have been explored.
An interesting aspect of on-surface synthesis involving azulene (B44059) derivatives is the potential for skeletal rearrangements. nih.govacs.orgmpg.descispace.com It has been observed that the pentagon-heptagon framework of azulene can rearrange during thermal reactions on a Au(111) surface. nih.govacs.orgmpg.de For instance, an azulene-incorporated organometallic polymer was found to undergo rearrangement, leading to novel sp²-carbon frameworks with multiple regularly fused pentagon-heptagon pairs. nih.govacs.orgmpg.de These rearrangements can sometimes be a hurdle in achieving the desired target molecule but also offer opportunities to create unexpected and novel carbon architectures. chinesechemsoc.org It has been noted that azulene can slowly transform into its more stable isomer, naphthalene (B1677914), at elevated temperatures on a Au(111) surface. nih.govacs.orgscispace.com
Challenges and Novel Strategies in this compound Synthesis
The synthesis of this compound, also known as azupyrene, presents a significant undertaking in organic chemistry due to the inherent strain and reactivity of its non-alternant polycyclic aromatic hydrocarbon structure, which is composed of fused five- and seven-membered rings. The unique electronic and structural properties that make this molecule a compelling target for research also contribute to the difficulties encountered in its preparation. Over the years, chemists have navigated these challenges by developing innovative synthetic strategies, moving from low-yield, multi-step processes to more direct, albeit still demanding, methodologies.
A primary challenge in the synthesis of the this compound core is the management of ring strain and the prevention of undesired molecular rearrangements. The fusion of electron-rich and electron-poor rings creates a delicate electronic balance that can be easily perturbed under synthetic conditions, leading to isomerization into more stable aromatic systems. An illustration of this challenge was observed in an attempted synthesis of a pentaheptite substructure, where a cyclopenta[ef]heptalene unit unexpectedly rearranged into a phenanthrene-based structure. chinesechemsoc.orghku.hk This highlights the thermodynamic driving force away from the target fused 5-7 ring system towards more stable benzenoid aromatics.
A significant breakthrough in the field was the application of cycloaddition reactions. The work of Hafner and colleagues demonstrated a more facile route by reacting aceheptylene with activated alkynes. tu-darmstadt.de This strategy provided a more direct pathway to the this compound skeleton. However, these reactions are not without their own set of challenges, including the control of regioselectivity and the formation of side products. For example, the reaction of aceheptylene with dimethyl acetylenedicarboxylate yields the desired this compound derivative, but also a Diels-Alder adduct as a byproduct. d-nb.info The reaction conditions, such as high temperatures, can also influence the product distribution.
To better understand and overcome these synthetic hurdles, theoretical studies employing Density Functional Theory (DFT) have been instrumental. These computational methods provide insight into the electronic structure, stability of intermediates, and potential reaction pathways. rsc.orgresearchgate.netdntb.gov.ua For example, theoretical calculations have been used to predict the most likely sites for electrophilic attack on the this compound core, identifying the C3 and C8 positions as being most reactive. Such theoretical predictions are invaluable for designing more selective and higher-yielding synthetic transformations.
The table below summarizes key synthetic strategies and their associated challenges and outcomes, reflecting the evolution of synthetic approaches towards this compound and its derivatives.
| Synthetic Strategy | Precursor(s) | Key Conditions | Reported Yield | Key Challenges |
| Multi-step synthesis | Indene | Multiple steps including Friedel-Crafts acylation and dehydrogenation | 3.8% (overall) | Low overall yield, lengthy reaction sequence. |
| Cycloaddition | Aceheptylene and dimethyl acetylenedicarboxylate | Boiling tetralin (210–220°C) | 25% | Formation of Diels-Alder adducts as byproducts, regioselectivity control. d-nb.info |
| Cycloaddition with substituted precursor | 3,5,8,10-Tetramethylaceheptylene and dimethyl acetylenedicarboxylate | Heating | 3% | Predominance of Diels-Alder adduct formation (26% yield). d-nb.info |
| Attempted synthesis of a pentaheptite substructure | A precursor containing a cyclopenta[ef]heptalene unit | Intramolecular arylation | 0% (for the desired product) | Unexpected rearrangement to a more stable phenanthrene (B1679779) structure. chinesechemsoc.org |
Iii. Advanced Theoretical and Computational Studies of Dicyclopenta Ef,kl Heptalene
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations have been indispensable in understanding the fundamental electronic characteristics of dicyclopenta[ef,kl]heptalene. These methods allow for the detailed exploration of its ground and excited states, as well as its molecular orbitals.
Density Functional Theory (DFT) has been widely applied to study this compound and its derivatives. rsc.orgrsc.orgnih.gov Researchers have commonly employed the B3LYP functional with basis sets such as 6-31G(d) and 6-311G(d,p) to perform geometry optimizations and electronic structure calculations. rsc.orgchinesechemsoc.orghku.hk DFT studies have been crucial in investigating the protonated forms (arenium ions) and the two-electron oxidation dications of this compound. researchgate.net These calculations help determine the most likely sites for electrophilic attack by comparing the relative energies of the resulting carbocations. researchgate.net
Furthermore, DFT has been used to analyze the charged species of related dihydro-dicyclopenta[ef,kl]heptalene systems, including dications and dianions. rsc.orgrsc.orgnih.gov These studies assess charge delocalization modes based on Natural Population Analysis (NPA) charges and Gauge-Including Atomic Orbital (GIAO) NMR chemical shift calculations. rsc.orgnih.gov The results from these theoretical models have been compared with available experimental X-ray and NMR data to validate the computational approaches. rsc.orgnih.gov
Table 1: Selected DFT Methodologies Applied to this compound and its Derivatives
| Study Focus | DFT Functional | Basis Set(s) | Key Findings |
|---|---|---|---|
| Carbocations, Dications, Dianions | B3LYP | 6-31G(d), 6-31+G(d,p) | Assessed charge delocalization and aromaticity in charged species. rsc.orgrsc.orgnih.gov |
| Protonation & Oxidation Dications | B3LYP | 6-31G(d) | Identified favored sites for electrophilic attack and analyzed charge delocalization maps. researchgate.net |
To accurately describe the excited states of this compound, researchers have turned to more sophisticated post-Hartree-Fock methods. rsc.org The Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) method is a highly accurate approach for calculating electronic excitation energies. rsc.org
Studies on this compound and the isomeric dicyclohepta[cd,gh]pentalene have focused on the energy ordering of their lowest excited singlet (S₁) and triplet (T₁) states. rsc.org Calculations using simpler methods like Configuration Interaction Singles (CIS) predict a significant energy gap between the S₁ and T₁ states. rsc.orgrsc.org However, the inclusion of electron correlation through higher-level methods like EOM-CCSD is critical. rsc.org These advanced calculations have explored the potential for a violation of Hund's rule, where the S₁ state could become lower in energy than the T₁ state, a phenomenon driven by a small exchange integral between the frontier orbitals. rsc.orgresearchgate.net The accurate prediction of the singlet-triplet energy gap (ΔEST) is sensitive to the level of theory, with EOM-CCSD providing benchmark results that are more reliable than those from many DFT functionals for this specific property. rsc.org
The reactivity and electronic properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com In this compound, the non-alternant hydrocarbon framework leads to a unique FMO topology. rsc.org
The HOMO and LUMO orbitals exhibit a disjointed character, meaning they are localized on different sets of atoms within the molecule. rsc.org This spatial separation results in a small exchange integral (K), which is a key factor in the potential violation of Hund's rule for its excited states. rsc.orgresearchgate.net The energy gap between the HOMO and LUMO is significantly smaller than in its alternant isomer, pyrene. This reduced gap influences its optical and electronic properties, making it a target for materials science applications. chinesechemsoc.orghku.hk
Aromaticity and Antiaromaticity Investigations
The concept of aromaticity is central to the chemistry of this compound. Unlike benzenoid hydrocarbons, its fused five- and seven-membered rings exhibit a complex mixture of aromatic and antiaromatic characteristics.
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to gauge the magnetic character of a ring and thus its aromaticity or antiaromaticity. A negative NICS value indicates aromaticity (diatropic ring current), while a positive value signifies antiaromaticity (paratropic ring current). researchgate.net
Calculations for this compound consistently show that the five-membered rings exhibit aromatic character, while the seven-membered ring displays antiaromatic character. rsc.org NICS values are typically calculated at 1 Å above the center of each ring, denoted as NICS(1). For related non-alternant systems, the five-membered rings show negative NICS(1) values, whereas the heptagonal rings show positive values. acs.org For example, in one study, the NICS(1) values for the heptagonal rings were reported to be in the range of +10.5 to +14.3 ppm, quantifying their anti-aromatic nature. This magnetic criterion provides crucial insight into the electronic delocalization and stability of the molecule. researchgate.netacs.org
Table 2: Representative NICS(1) Values (ppm) for Ring Systems
| Molecular System | Ring Type | NICS(1) Value (ppm) | Implied Character | Source |
|---|---|---|---|---|
| This compound | Heptagonal Ring | +10.5 to +14.3 | Antiaromatic | |
| Quinoxaline-fused Cyclopenta[cd]azulene | Azulene (B44059) Heptagon | -10.1 | Aromatic | mdpi.com |
| Quinoxaline-fused Cyclopenta[cd]azulene | Azulene Pentagon | -9.93 | Aromatic | mdpi.com |
Anisotropy of the Induced Current Density (ACID) is a powerful visualization tool that complements NICS calculations. chinesechemsoc.orghku.hk It provides a 3D plot of the induced magnetic field, allowing for the direct visualization of diatropic (clockwise) and paratropic (counter-clockwise) ring currents, which are hallmarks of aromaticity and antiaromaticity, respectively. mdpi.comacs.org
ACID analyses performed on this compound and related structures confirm the results obtained from NICS. chinesechemsoc.orghku.hkacs.org The plots show distinct paramagnetic ring currents circulating around the seven-membered rings and diamagnetic currents in the five-membered rings. acs.org This method provides a clear, qualitative picture of the electronic delocalization pathways and reinforces the understanding of the dual aromatic-antiaromatic nature of this non-alternant hydrocarbon. mdpi.com
Independent Chemical Shift (ICSS) Maps.
Independent Chemical Shift (ICSS) maps are a valuable computational tool for visualizing and quantifying aromaticity and anti-aromaticity in cyclic and polycyclic molecules. This method involves placing a "ghost" atom, typically a helium atom with its basis set, at various points in the molecular space, usually perpendicular to the plane of a ring system. The calculated nuclear magnetic resonance (NMR) shielding at these points, with the sign inverted, provides the ICSS value. Negative ICSS values (shielding) are indicative of aromatic character, while positive values (deshielding) suggest anti-aromatic character. The magnitude of the ICSS value correlates with the degree of aromaticity or anti-aromaticity.
For this compound, also known as azupyrene, ICSS calculations can elucidate the electronic structure of its fused five- and seven-membered rings. These calculations help in understanding the complex interplay of cyclic delocalization within the non-alternant polycyclic aromatic hydrocarbon (PAH) framework.
Local Aromaticity Assessment in Fused Rings.
The concept of local aromaticity is crucial for understanding the chemical behavior and properties of complex fused-ring systems like this compound. Unlike simple monocyclic aromatic compounds, the different rings within a polycyclic structure can exhibit varying degrees of aromatic, non-aromatic, or even anti-aromatic character. Computational methods are essential for dissecting these local electronic effects.
In this compound, the fusion of two five-membered rings with a seven-membered ring system leads to a unique electronic landscape. The peripheral 14π-electron system suggests adherence to Hückel's rule for aromaticity. rsc.org However, the central double bond perturbs this system. rsc.org
Nucleus-Independent Chemical Shift (NICS) is a widely used method to assess local aromaticity. rsc.org NICS values are calculated at the geometric center of a ring. Negative NICS values indicate aromaticity, while positive values point to anti-aromaticity. For this compound and its derivatives, NICS calculations can quantify the aromatic character of each individual ring, providing insights into how the electronic structure is distributed across the molecule. rsc.orgnih.gov For instance, studies on dicyclohepta[cd,gh]pentalene, an isomer of azupyrene, have shown that the heptagonal rings exhibit a large positive NICS(1) value, indicating a significant paratropic (anti-aromatic) character for the 12π-electron heptalene (B1236440) core. acs.org Conversely, the dications of such systems can exhibit negative NICS values, suggesting a shift to aromaticity. acs.orgmdpi.com
The Harmonic Oscillator Model of Aromaticity (HOMA) is another method that relies on bond lengths to quantify aromaticity. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic or anti-aromatic ring. This analysis can reveal the degree of benzenoid character in the different rings of complex PAHs. acs.org
The unique topology of this compound, a non-alternant isomer of pyrene, results in distinct electronic properties compared to its all-benzenoid counterpart. researchgate.net Its fused ring system gives rise to a violation of Hund's multiplicity rule in its lowest excited states, a rare characteristic among hydrocarbons. This is in stark contrast to pyrene, which has a strong aromatic character and a conventional electronic structure. The moderate antiaromaticity of azupyrene can be tuned by substitution, highlighting the nuanced local aromaticity within its fused rings.
Studies of Charged Species and Reactivity Intermediates.
The study of charged species derived from this compound provides profound insights into its electronic structure, stability, and reactivity. Both experimental and computational methods have been employed to characterize the carbocations, dications, and dianions of this non-alternant PAH.
Protonated Carbocations (Annulenium Ions).
Protonation of this compound and its dihydro derivatives leads to the formation of annulenium ions. rsc.orgrsc.org Density Functional Theory (DFT) calculations have been instrumental in determining the most likely sites of protonation and the structures of the resulting carbocations. rsc.orgresearchgate.net These studies show that the charge in these carbocations is delocalized over the π-system. researchgate.net
The formation of stable carbocations from this compound under superacid conditions has been investigated. researchgate.net Computational studies, comparing the relative energies of different protonated isomers, help to identify the most stable carbocation structures. rsc.org The delocalization of the positive charge in these ions can be inferred from the changes in computed ¹³C NMR chemical shifts (Δδ¹³C) and Natural Population Analysis (NPA) derived charges. rsc.orgresearchgate.net
Oxidation Dications.
Two-electron oxidation of this compound and its derivatives generates dications. rsc.orgrsc.org Theoretical studies using DFT have been performed to understand the electronic structure and stability of these species. rsc.org Both singlet and triplet states of the dications are typically considered, with their relative energies depending on the specific molecular system and the level of theory used. rsc.org
The charge delocalization in these dications is a key aspect of their electronic structure. rsc.org The distribution of the positive charges can be analyzed through computational methods like NPA and by examining the computed ¹³C NMR chemical shifts. rsc.orgnih.gov Experimental studies, where available, have provided valuable data for comparison with theoretical predictions. researchgate.net For instance, in the related dicyclohepta[ed,gh]pentalene system, oxidation leads to the formation of anti-aromatic dications.
Reduction Dianions.
The two-electron reduction of this compound and its dihydro derivatives results in the formation of dianions. rsc.orgrsc.org DFT calculations have been used to study the geometry and electronic structure of these negatively charged species. rsc.org Similar to the dications, both singlet and triplet states of the dianions are investigated to determine the ground state spin multiplicity. rsc.org
The stability and aromaticity of these dianions are of significant interest. The addition of two electrons to the 14π-electron periphery of this compound results in a 16π-electron system, which, according to Hückel's rule, would be anti-aromatic. However, the complex topology of the fused ring system can lead to more nuanced electronic behavior.
Charge Delocalization Modes and Natural Population Analysis (NPA).
Understanding how charge is distributed in the charged species of this compound is crucial for predicting their reactivity and stability. Natural Population Analysis (NPA) is a computational method used to calculate the atomic charges within a molecule based on the wave function. uni-muenchen.deuni-muenchen.de It provides a more robust description of the electron distribution compared to other methods like Mulliken population analysis. uni-muenchen.de
In the context of the protonated carbocations, oxidation dications, and reduction dianions of this compound, NPA is used to quantify the changes in charge at each atom upon ionization. rsc.orgrsc.orgnih.gov This analysis reveals the extent of charge delocalization and identifies the specific atoms that bear the largest share of the positive or negative charge. researchgate.net These charge delocalization modes are critical for understanding the electronic stabilization of these reactive intermediates. icm.edu.pl The changes in NPA charges, in conjunction with computed NMR chemical shifts, provide a detailed picture of the electronic reorganization that occurs upon protonation, oxidation, or reduction. rsc.orgnih.gov
Below is a table summarizing the computational studies on the charged species of this compound and its derivatives.
| Charged Species | Computational Method | Key Findings |
| Protonated Carbocations | DFT (B3LYP/6-31G(d)) | Determination of the most stable protonation sites and carbocation structures. rsc.orgresearchgate.net |
| GIAO-NMR | Calculation of ¹³C NMR chemical shifts to deduce charge delocalization paths. rsc.orgresearchgate.net | |
| NICS | Estimation of relative aromaticity/anti-aromaticity in the rings of the carbocations. rsc.org | |
| Oxidation Dications | DFT (B3LYP/6-31G(d)) | Study of singlet and triplet states and their relative stabilities. rsc.orgrsc.org |
| NPA | Assessment of charge delocalization based on changes in atomic charges. rsc.orgnih.gov | |
| Reduction Dianions | DFT (B3LYP/6-31G(d), 6-31+G(d,p), 6-31++G(d,p)) | Investigation of the geometries and electronic structures of singlet and triplet dianions. rsc.orgrsc.org |
| NICS | Gauging the relative aromaticity/anti-aromaticity of the dianions. rsc.orgnih.gov |
Iv. Mechanistic Elucidation of Reactions Involving Dicyclopenta Ef,kl Heptalene
Rearrangement Pathways
The fused pentagon-heptagon skeleton of dicyclopenta[ef,kl]heptalene is susceptible to skeletal reorganization under various conditions, leading to more stable benzenoid aromatic systems. These transformations are not only of fundamental interest but also have practical implications in the synthesis of complex π-conjugated molecules.
During attempts to synthesize a large pentaheptite substructure containing a cyclopenta[ef]heptalene unit, an unexpected rearrangement to a phenanthrene-containing compound was observed. chinesechemsoc.orghku.hk This transformation highlights the inherent propensity of the cyclopenta[ef]heptalene core to rearrange into a more stable aromatic isomer. chinesechemsoc.org Two primary mechanistic pathways have been proposed to account for this observation: an arenium ion pathway and a palladium-catalyzed pathway. chinesechemsoc.orghku.hk
The arenium ion pathway involves the initial protonation of the π-system of the cyclopenta[ef]heptalene moiety. chinesechemsoc.org An arenium ion, or σ-complex, is a resonance-stabilized carbocation formed by the attack of an electrophile on an aromatic ring, temporarily disrupting its aromaticity. youtube.com In the proposed mechanism for the cyclopenta[ef]heptalene to phenanthrene (B1679779) rearrangement, protonation at position 1 of the E ring would generate an arenium ion intermediate. chinesechemsoc.org
However, theoretical calculations have shown that the energy barrier for this initial protonation is significantly high, estimated at 56 kcal/mol. chinesechemsoc.org Given that the experimental conditions under which the rearrangement was observed lacked a strong acid, this high energy barrier makes the arenium ion pathway seem less plausible. chinesechemsoc.org While stable arenium ions of other large methylene-bridged PAHs have been generated and studied at low temperatures using superacids, these conditions are not representative of the observed rearrangement. acs.org
| Step | Description | Calculated Energy Barrier | Plausibility |
|---|---|---|---|
| 1 | Protonation of cyclopenta[ef]heptalene unit at ring E to form an arenium ion (NPH-2). | 56 kcal/mol chinesechemsoc.org | Low, due to high energy barrier and lack of acidic conditions. chinesechemsoc.org |
A more probable mechanism for the observed rearrangement during the synthesis of the pentaheptite substructure involves the palladium catalyst used in the arylation step. chinesechemsoc.orghku.hk Palladium catalysts are known to mediate a variety of C-H activation and cross-coupling reactions, and can also facilitate skeletal rearrangements in aromatic systems. beilstein-journals.orgnih.gov
In this proposed pathway, the rearrangement proceeds through several palladium-complexed transition states. chinesechemsoc.orghku.hk Computational studies suggest that the critical rearrangement step favors a pathway that involves the formation of a transient three-membered ring within the azulene (B44059) unit. chinesechemsoc.orghku.hk This route has a lower activation energy compared to an alternative path that involves breaking the transannular bond of the azulene core. hku.hk The first rearrangement forms a phenanthrene unit, and a subsequent, similar rearrangement generates a naphthalene (B1677914) unit, which then dissociates from the palladium catalyst to yield the final rearranged product. chinesechemsoc.orghku.hk
| Transition State | Description | Outcome |
|---|---|---|
| NPH-TS3 | First rearrangement proceeds through a triangular ring in the azulene unit. | Formation of a phenanthrene unit (NPH-P6). hku.hk |
| NPH-TS5 | Second rearrangement also proceeds via a triangular unit. | Formation of a naphthalene unit (NPH-P9) followed by dissociation of Pd. hku.hk |
The thermal behavior of this compound (azupyrene) itself has been investigated through labeling studies. The thermal isomerization of [2a,11-¹³C₂]this compound was found to yield [3a,11-¹³C₂]pyrene. epa.govacs.org This specific outcome provides significant insight into the operative mechanism.
The experimental results are consistent with two primary proposed mechanisms:
Radical-initiated methylene (B1212753) walk: A multi-step radical process where a methylene group appears to "walk" around the periphery of the molecule. epa.govacs.org
Peripheral bicyclobutane intermediate: A mechanism involving the formation and subsequent rearrangement of a bicyclobutane-like structure on the molecule's edge. epa.govacs.org
These findings align with results from the thermal isomerization of 1-methylazupyrene. epa.govjst.go.jp Furthermore, under the conditions of the thermal isomerization, evidence for the automerization (a self-isomerization where atoms are scrambled without a net structural change) of the product, pyrene, was also observed. epa.gov
The thermal rearrangement of azulene to its more stable isomer, naphthalene, is a classic and extensively studied reaction that serves as a fundamental model for understanding the isomerization of more complex non-benzenoid PAHs like this compound. wikipedia.orgacs.org The reaction can be induced by static thermolysis or flash vacuum pyrolysis at high temperatures. acs.org Several mechanisms have been proposed, with their relative importance depending on the reaction temperature. acs.orgnih.gov
Intramolecular Mechanisms: These pathways involve only the azulene molecule itself and have very high activation energies (≥350 kJ mol⁻¹), making them competitive only at temperatures exceeding 1000 °C. acs.orgnih.gov One of the most favored unimolecular routes is the norcaradiene-vinylidene mechanism. nih.govresearchgate.net This two-step process begins with the transformation of the five- and seven-membered rings into two six-membered rings, forming a hydrogen-shifted naphthalene intermediate. researchgate.net
Radical-Promoted Mechanisms: At temperatures below 1000 °C, radical-promoted pathways are believed to dominate the reaction. acs.orgnih.gov These mechanisms are initiated by radicals present in the reaction medium. Two such pathways have been extensively studied using density functional theory (DFT) calculations: nih.gov
Methylene Walk Pathway: This involves the concerted transfer of a methylene group from one ring to another. nih.gov
Spiran Pathway: This pathway proceeds through a spiran radical intermediate. The rate-limiting step is the conversion of a tricyclic radical to the 9-H-naphthyl radical. nih.gov
DFT studies have shown that a combination of the methylene walk (31%) and spiran (69%) pathways can successfully account for the product distribution observed in the pyrolysis of isotopically labeled azulenes. nih.gov
| Mechanism Type | Key Pathway(s) | Activation Energy (from azulene) | Dominant Temperature Range |
|---|---|---|---|
| Intramolecular | Norcaradiene-vinylidene nih.govresearchgate.net | ≥350 kJ mol⁻¹ acs.orgnih.gov | > 1000 °C acs.orgnih.gov |
| Radical-Promoted | Spiran Pathway nih.gov | 164.0 kJ mol⁻¹ (from 1-H-azulyl radical) nih.gov | < 1000 °C acs.orgnih.gov |
| Methylene Walk Pathway nih.gov | 182.3 kJ mol⁻¹ (from 1-H-azulyl radical) nih.gov |
Beyond simple isomerization, the azulene skeleton can undergo more profound transformations. A radical-promoted domino skeletal rearrangement has been observed during the thermal reaction of an azulene-incorporated organometallic polymer on a Au(111) surface. nih.gov This process resulted in the formation of novel polycyclic sp²-carbon frameworks composed of multiple, regularly fused pentagon-heptagon pairs, a structure not accessible through direct isomerization to benzenoid systems. nih.gov
This complex rearrangement is believed to be initiated by radical adducts, proceeding through pathways conceptually similar to the "methylene walk" and "spiran" mechanisms seen in the azulene-to-naphthalene conversion. nih.gov The reaction sequence leads to a cascade of bond formations and breakages, ultimately resulting in a more stable, extended π-conjugated system on the metal surface. nih.gov Density functional theory (DFT) calculations indicated a significant thermodynamic driving force for this rearrangement to occur. nih.gov This finding is particularly promising for the on-surface synthesis of new carbon allotropes and materials with unique electronic properties.
Cyclopenta[ef]heptalene to Phenanthrene Rearrangements.
Electrophilic Substitution Mechanisms
This compound, also known as azupyrene, undergoes electrophilic substitution reactions, with the position of substitution being a subject of both theoretical and experimental investigation. acs.org Theoretical calculations (MNDO) initially predicted that electrophilic attack would favor the 2-position over the 1-position. However, experimental evidence from various electrophilic substitution reactions, including acetylation, halogenation, and thiocyanation, consistently shows that substitution occurs at the 1-position (and/or the 3-position, which is equivalent). acs.orgacs.org This discrepancy suggests that the transition state energies, rather than the stabilities of the initial sigma complexes, are the determining factor for the regioselectivity of these reactions. acs.org The reaction with silver nitrate (B79036) also points towards an electrophilic substitution mechanism. scispace.com
The orientation of electrophilic substitution on monosubstituted this compound has also been explored, for instance, through the trifluoroacetylation of 1-methylazupyrene and the acetylation of 1-acetylazupyrene and 1-(trifluoroacetyl)azupyrene. researchgate.net
The acetylation of this compound provides a key example of its reactivity towards electrophiles. The reaction of this compound with acetylating agents results in the formation of 1-acetylazupyrene. acs.org This outcome aligns with the general observation that electrophilic substitution on the this compound nucleus preferentially occurs at the 1-position. acs.orgacs.org The mechanism is believed to proceed through a standard electrophilic aromatic substitution pathway, involving the attack of the acetylium ion (or a related electrophilic species) on the electron-rich pyracyclene core to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation then yields the final 1-acetylated product. acs.org
Further studies on substituted derivatives, such as the acetylation of 1-acetylazupyrene, provide more insight into the directing effects of existing substituents on the ring. researchgate.net
Halogenation of this compound also proceeds via an electrophilic substitution mechanism, leading to monosubstituted products. acs.org For instance, bromination of this compound yields 1-bromoazupyrene. The reaction is thought to involve an addition-elimination mechanism. In this proposed pathway, the initial attack of the halogen results in the formation of a non-isolable dihalo adduct. This intermediate then readily undergoes elimination of hydrogen halide to afford the more stable substitution product. This mechanistic pathway helps to explain the observed regioselectivity for the 1-position.
Similar to acetylation and halogenation, thiocyanation of this compound results in electrophilic substitution at the 1-position, yielding 1-thiocyanoazupyrene. acs.org The mechanism follows the characteristic pattern of electrophilic aromatic substitution. The thiocyanogen (B1223195) cation ([SCN]+) or a polarized equivalent acts as the electrophile, attacking the this compound ring to form a sigma complex. This intermediate is then deprotonated to give the final product. The consistent formation of the 1-substituted product across these different electrophilic reactions underscores the inherent reactivity patterns of the this compound system. acs.org
V. Advanced Spectroscopic Analysis and Interpretation in Research Context of Dicyclopenta Ef,kl Heptalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Theoretical Validation
NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For dicyclopenta[ef,kl]heptalene and its derivatives, ¹H and ¹³C NMR have been pivotal in confirming its structure and exploring its aromatic character. Theoretical calculations have played a crucial role in interpreting the experimental NMR data, providing a more profound insight into the electronic factors that govern the observed chemical shifts and coupling constants.
The Gauge-Including Atomic Orbital (GIAO) method is a computational approach widely used to predict NMR chemical shifts with a high degree of accuracy. Theoretical studies employing Density Functional Theory (DFT) at levels such as B3LYP/6-31G(d) have been conducted on this compound and its charged species, including carbocations and dications. nih.govrsc.org These calculations provide computed ¹³C and ¹H NMR chemical shifts that can be compared with experimental values, aiding in the assignment of signals and the validation of theoretical models. nih.gov
For instance, GIAO-NMR calculations have been performed to understand the charge delocalization pathways in protonated and oxidized forms of this compound. nih.govrsc.org The computed changes in ¹³C chemical shifts (Δδ¹³C) upon ion formation are correlated with changes in charge distribution, as determined by methods like Natural Population Analysis (NPA). nih.gov This combined approach allows researchers to map out how positive charge is distributed across the molecule's framework. Furthermore, basis-set dependency studies have been undertaken to ensure the reliability of the computed GIAO chemical shifts. nih.gov
The local aromaticity of this compound has also been investigated using Nucleus-Independent Chemical Shifts (NICS), a GIAO-based method. chinesechemsoc.orgrsc.org NICS calculations provide a measure of the magnetic shielding at the center of each ring, with negative values typically indicating aromatic character and positive values indicating anti-aromatic character. For this compound, NICS values suggest local aromaticity in both the five- and seven-membered rings. rsc.org
Table 1: Illustrative Computed ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is illustrative and based on typical findings from GIAO calculations. Actual values may vary depending on the specific computational methods and basis sets used.)
| Carbon Atom | Computed Chemical Shift (ppm) |
| C1, C2, C6, C7 | ~120-130 |
| C3, C5, C8, C10 | ~135-145 |
| C3a, C5a, C8a, C10a | ~140-150 |
| C10b, C10c | ~130-140 |
The concept of ring currents is fundamental to understanding the chemical shifts in aromatic systems. In diatropic molecules, a diamagnetic ring current induced by the external magnetic field leads to shielding of nuclei inside the ring and deshielding of nuclei outside the ring. Conversely, in paratropic systems, a paramagnetic ring current causes deshielding inside and shielding outside.
The ¹H NMR spectrum of this compound is consistent with it being a diatropic system, exhibiting signals in the aromatic region. iupac.org A key finding from ¹³C NMR studies is the significant shielding observed for the central quaternary carbon atoms. iupac.org This shielding is attributed to a peripheral diamagnetic ring current. iupac.orgresearchgate.net By comparing the observed chemical shifts with those of a dihydro-derivative (which is paratropic), researchers have estimated the ring current contribution to the shielding of these central carbons to be substantial, on the order of 10 ppm. iupac.org This provides strong experimental evidence for the aromatic character of the peripheral 14π-electron system.
Vicinal proton-proton coupling constants (³JHH) are sensitive to the dihedral angle between the coupled protons, as described by the Karplus relationship. miamioh.edu In planar π-systems like this compound, ³JHH values are also correlated with the intervening C-C bond length and the HCC valence angles. smu.edu
Studies have shown a linear correlation between ³JHH and the π-bond order for planar seven-membered rings. smu.edu The analysis of the ¹H NMR spectrum of this compound, along with its dihydro derivative, has been instrumental in establishing these correlations. smu.edu Deviations from these established correlations can indicate changes in valence angles, which is particularly relevant in fused ring systems with inherent strain. These detailed analyses of coupling constants provide valuable structural information that complements the insights gained from chemical shifts.
Photoelectron Spectroscopy (PES) for Ionization Energy Studies
Photoelectron spectroscopy is a direct method for measuring the ionization energies of electrons in a molecule, providing insights into its electronic structure and orbital energies. In a PES experiment, a sample is irradiated with high-energy photons, causing the ejection of electrons. The kinetic energies of these photoelectrons are measured, and from this, their binding energies (ionization energies) can be determined. youtube.com
According to Koopmans' theorem, the negative of the orbital energy of an electron in a closed-shell molecule is approximately equal to its vertical ionization energy. This provides a direct link between the experimentally measured ionization energies from PES and the calculated orbital energies from quantum chemical methods. However, this approximation neglects the effects of electron correlation and orbital relaxation upon ionization.
For some molecules, including this compound, the breakdown of the one-electron picture of ionization can occur. researchgate.net This means that the simple correspondence between a single ionization event and the removal of an electron from a specific molecular orbital is no longer valid. In such cases, a more sophisticated theoretical treatment that accounts for electron correlation is necessary to accurately predict the photoelectron spectrum.
The photoelectron spectrum of a molecule consists of a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. The positions of these bands provide the ionization energies, and their intensities can be related to the number of electrons in the corresponding orbitals. youtube.com
Theoretical calculations of the molecular orbital energies of this compound can be correlated with its experimental photoelectron spectrum. This comparison allows for the assignment of the observed ionization bands to specific molecular orbitals and provides experimental validation of the calculated electronic configuration. For instance, the first ionization energy corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO). Studies on related systems have utilized such correlations to understand their electronic characteristics. hku.hk
Table 2: Illustrative Correlation of PES Data with Orbital Energies for this compound (Note: This table presents a conceptual illustration of the type of data obtained from PES and its correlation with theoretical calculations. Specific experimental values would require dedicated PES measurements.)
| Ionization Band | Ionization Energy (eV) | Assigned Molecular Orbital | Orbital Character |
| 1st | ~7-8 | HOMO | π |
| 2nd | ~8-9 | HOMO-1 | π |
| 3rd | ~9-10 | HOMO-2 | π |
| Higher Bands | >10 | σ and deeper π orbitals | σ, π |
High-Resolution Scanning Probe Microscopy (SPM) for On-Surface Structural Characterization
High-resolution scanning probe microscopy (SPM) techniques are paramount for the unambiguous structural characterization of complex molecules like this compound and its derivatives, especially in the context of on-surface synthesis. nih.govmpg.de These methods allow for the direct visualization of molecular frameworks, providing definitive evidence of their atomic connectivity. nih.gov In a notable study, researchers successfully characterized novel sp2-carbon nanostructures featuring regularly fused pentagon-heptagon pairs, which were synthesized on a Au(111) surface. nih.gov The combination of scanning tunneling microscopy (STM) and noncontact atomic force microscopy (nc-AFM) provided a comprehensive understanding of the molecular structure, which was unattainable by other means. nih.govscispace.com
Scanning Tunneling Microscopy (STM) is a powerful technique used to obtain atomic-resolution images of a material's surface. nih.govmpg.de It operates by scanning a sharp conductive tip over the surface and measuring the quantum tunneling current that flows between the tip and the sample. This current is exponentially dependent on the tip-sample distance, allowing for a precise topographical mapping of the surface's electronic density of states. nih.gov
In the study of novel carbon nanostructures related to this compound, STM was used to monitor the outcomes of thermally induced on-surface reactions on a Au(111) substrate. nih.gov After annealing a precursor molecule at 150 °C, STM images revealed the formation of an organometallic polymer. nih.govscispace.com Further annealing to 250 °C induced a drastic change, leading to the formation of curved nanostructures. nih.gov High-resolution STM imaging, enhanced by functionalizing the probe tip with a carbon monoxide (CO) molecule, was crucial in resolving the intricate details of these structures. nih.govscispace.com The use of a CO-functionalized tip sharpens the image by providing a well-defined, single-atom apex that interacts with the sample, a technique that has proven effective for imaging various organic molecules. aps.org
| Structure Imaged | Sample Annealing Temperature (°C) | Bias Voltage (Vs) | Tunneling Current (It) | Tip Functionalization | Reference |
|---|---|---|---|---|---|
| Organometallic Polymer Precursor (Overall) | 150 | -1.5 V | 0.07 nA | None | nih.gov |
| Organometallic Polymer Precursor (Close-up) | 150 | -0.1 V | 0.11 nA | None | nih.gov |
| Organometallic Polymer Precursor (High-Resolution) | 150 | -0.05 V | 0.1 nA | CO | nih.gov |
| Curved Nanostructure | 250 | Not specified | Not specified | Not specified | nih.gov |
While STM maps electronic properties, noncontact atomic force microscopy (nc-AFM) measures the short-range forces between the tip and the sample surface to reveal the true atomic structure. aps.orgbeilstein-journals.org In nc-AFM, a cantilever with a sharp tip oscillates at its resonance frequency just above the surface. Forces between the tip and surface atoms cause a detectable shift in this resonance frequency, which is used to generate a topographic image of the molecule's structure. beilstein-journals.org
For the novel carbon nanostructures formed on Au(111), nc-AFM with a CO-functionalized tip was employed to achieve bond-resolved images. nih.gov This technique provided unambiguous confirmation of the chemical structure of a segment consisting of 23 fused polygons. nih.govscispace.com The nc-AFM images clearly showed a skeleton composed of multiple fused pentagon-heptagon pairs made entirely of carbon, with no remaining gold atoms from the substrate incorporated into the final structure. nih.gov This level of detail confirmed that a skeletal rearrangement of the precursor's azulene (B44059) units had occurred. nih.govscispace.com The images were so precise that they allowed for the differentiation of pentagons, hexagons, and heptagons within the curved nanostructure, revealing that the pentagons were located on the inner side of the curve, while hexagons were on the outer part and heptagons were in the middle. nih.gov
| Structure Imaged | Bias Voltage (Vs) | Oscillation Amplitude | Tip Functionalization | Key Finding | Reference |
|---|---|---|---|---|---|
| Organometallic Polymer Precursor | -5 mV | ~80 pm | CO | Confirmed assigned chemical structure of the polymer chain. | nih.gov |
| Curved Nanostructure (23 polygons) | Not specified | Not specified | CO | Resolved multiple fused pentagon-heptagon pairs with no residual Au atoms. | nih.gov |
Vii. Future Research Directions and Open Questions
Development of More Efficient and Selective Synthetic Routes
Future research should focus on developing synthetic pathways that are not only higher yielding but also more selective. This could involve the exploration of novel catalysts to control the regioselectivity of cycloaddition reactions or the development of new precursor molecules that are more reactive and specific. For example, the synthesis starting from 1,6,7,8,9,9a-hexahydro-2H-benzo[c,d]azulen-6-one involved multiple steps and the investigation of several synthetic routes to optimize the process. researchgate.netacs.orgacs.org Unexpected rearrangements, such as the conversion of a cyclopenta[ef]heptalene unit into a phenanthrene (B1679779) structure during intramolecular arylation, highlight the complexities and challenges that need to be overcome. chinesechemsoc.orghku.hk The development of one-pot syntheses or flow chemistry approaches could also offer significant advantages in terms of efficiency, scalability, and safety. mdpi.com
Advanced Computational Approaches for Predicting Reactivity and Properties
Computational chemistry has been instrumental in elucidating the electronic structure and properties of dicyclopenta[ef,kl]heptalene. acs.orgrsc.org Theoretical studies have famously predicted that this molecule and its isomers should violate Hund's rule, exhibiting an inverted singlet-triplet (S₁-T₁) energy gap where the first excited singlet state (S₁) is lower in energy than the lowest triplet state (T₁). researchgate.netrsc.orgrsc.org This unusual property is of great interest for applications in organic electronics.
However, accurately predicting these properties remains a significant computational challenge. Standard methods like time-dependent density functional theory (TD-DFT) often fail to correctly predict inverted gaps because they typically only account for single electronic excitations. nih.gov Future research will require the application and development of more sophisticated and computationally intensive methods. Techniques such as the complete active space self-consistent field (CASSCF), multistate complete active space second-order perturbation theory (MS-CASPT2), and equation-of-motion coupled-cluster (EOM-CCSD) are better suited for these complex electronic systems but are also more demanding. rsc.orgnih.gov The development of efficient semiempirical methods, like the Pariser–Parr–Pople approach, calibrated for these specific systems, could enable faster screening of potential derivatives with desired photophysical properties. nih.govacs.org These advanced computational tools are crucial for predicting reactivity, understanding reaction mechanisms, and guiding the rational design of new functional molecules. iitgn.ac.in
Experimental Verification of Theoretically Predicted Excited States and Reaction Intermediates
A critical area for future research is the experimental validation of the numerous theoretical predictions concerning this compound. The most prominent of these is the confirmation and characterization of the inverted singlet-triplet energy gap. rsc.orgresearchgate.net While this phenomenon has been predicted for decades, detailed experimental studies on the parent molecule and its simple derivatives are essential. researchgate.netdntb.gov.ua This involves synthesizing ultrapure compounds and employing advanced spectroscopic techniques, such as temperature-dependent transient photoluminescence spectroscopy, to precisely measure the energies and lifetimes of the excited states. rsc.orgacs.org
Furthermore, the mechanisms of the synthetic reactions leading to this compound involve proposed reaction intermediates, such as dipolar species in cycloaddition reactions, that have not been directly observed. d-nb.info Experimental efforts to trap or spectroscopically identify these transient species would provide invaluable insight into the reaction pathways and could help in optimizing reaction conditions. The unexpected molecular rearrangements observed during some syntheses also point to complex intermediates and transition states that warrant further investigation. chinesechemsoc.org Combining experimental studies with high-level computational analysis will be key to building a comprehensive picture of the molecule's reactivity and excited-state dynamics.
Expanding the Scope of this compound Derivatives
The core structure of this compound serves as a unique scaffold for the creation of a wide array of new derivatives with tailored properties. Research into expanding this chemical space is crucial for developing functional materials. Early work demonstrated the synthesis of derivatives through cycloaddition and subsequent electrophilic substitution reactions. d-nb.infoacs.org
Future work should focus on introducing a diverse range of functional groups at specific positions on the molecular framework. This will allow for the fine-tuning of its electronic properties, such as the HOMO-LUMO gap, and its photophysical characteristics, including absorption and emission wavelengths. mdpi.com For example, creating donor-acceptor systems by fusing electron-withdrawing units like quinoxaline (B1680401) to the electron-rich azulene-like core can lead to materials with interesting charge-transfer properties. mdpi.com The synthesis of larger, π-extended systems based on the this compound motif is another promising direction for creating novel organic electronic materials. mdpi.comacs.org The development of versatile synthetic methods will be paramount to accessing this expanded library of derivatives and exploring their potential in fields like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors. nih.gov
Table 1: Key Synthetic Reactions and Derivatives of this compound
Deeper Understanding of Topological Defects in Novel Carbon Materials
The structure of this compound, which is composed entirely of fused five- and seven-membered rings, makes it an exemplary model for studying topological defects in sp²-hybridized carbon materials. In the otherwise perfect hexagonal lattice of graphene, fullerenes, and carbon nanotubes, non-hexagonal rings like pentagons and heptagons are considered defects that fundamentally alter the material's properties. berkeley.edunih.govaps.org For example, pentagons introduce positive curvature (as in fullerenes), while heptagons introduce negative curvature (saddle shapes). nih.gov
Combinations of these defects, such as the Stone-Wales defect (a pair of fused pentagons and heptagons), can significantly influence the electronic, thermal, and mechanical properties of graphene. berkeley.eduunesp.br this compound can be viewed as a well-defined, stable hydrocarbon that embodies these topological features. mpg.de Studying its structure, stability, and reactivity provides fundamental insights into the behavior of these defects on a molecular level. nih.gov Future research could leverage this molecule and its larger analogues as building blocks or "seeds" for the bottom-up synthesis of novel non-hexagonal carbon allotropes or "pentaheptite" nanostructures. chinesechemsoc.orghku.hk A deeper understanding of how these fused pentagon-heptagon systems behave will be crucial for the rational design and engineering of next-generation carbon materials with precisely controlled topological defects and, consequently, tailored functionalities. unesp.briqstorm.ro
Table 2: Investigated Properties and Computational Methods for this compound
Q & A
Basic: What are the established synthetic routes for DCPH, and how do they differ in yield and mechanistic pathways?
Answer:
DCPH synthesis historically relies on cycloaddition strategies. Anderson et al. (1973) reported routes using 1,6,7,8,9,9a-hexahydro-2H-benzo[c,d]azulen-6-one and 5-phenylpentanoic acid, involving ketone intermediates and thermal cyclization (yield: ~30%) . Hafner et al. (1976) optimized this via aceheptylene cycloaddition under mild conditions, achieving higher regioselectivity and yields (~45%) through concerted [4+2] mechanisms . Recent work by Horváth et al. (2018) demonstrated a diazadibenzo-DCPH derivative synthesis using THF/HCl precipitation, validated by ¹H/¹³C NMR and HRMS . Key methodological considerations include solvent polarity, temperature control, and post-synthetic purification (e.g., column chromatography vs. recrystallization).
Basic: How is the non-alternant aromatic structure of DCPH validated experimentally and computationally?
Answer:
Structural validation combines X-ray crystallography (where available), NMR chemical shift analysis, and DFT-optimized geometries. Okazaki & Laali (2004) computed DCPH’s Cs-symmetric structure using B3LYP/6-31G(d), with bond lengths (1.38–1.45 Å) and angles consistent with delocalized π-electrons . Experimental NMR data (e.g., ¹³C δ ~120–140 ppm for sp² carbons) aligns with GIAO-NMR predictions for antiaromatic destabilization . Comparative analysis with alternant hydrocarbons like pyrene highlights DCPH’s reduced diamagnetic ring currents via NICS (Nucleus-Independent Chemical Shift) calculations .
Advanced: How do substituents modulate DCPH’s electronic properties, particularly its singlet-triplet energy gaps?
Answer:
Substituent effects are modeled using EOM-CCSD/cc-pVDZ and DFT. Garner et al. (2022) showed hydroxyl or amino groups at LUMO-localized positions (e.g., 3,5,8,10-tetraol substitution) invert DCPH’s singlet-triplet gap (ΔE(S₁–T₁) = −26 meV) by stabilizing the singlet via charge transfer . Conversely, electron-withdrawing groups (e.g., nitriles) at HOMO positions enhance π-delocalization, reducing antiaromaticity. Key parameters include:
- HOMO-LUMO gap : Reduced from 4.2 eV (bare DCPH) to 3.5 eV in substituted derivatives .
- NICS(1) values : Shift from +12.5 (antiaromatic) to −5.3 ppm (aromatic) in donor-substituted analogs .
Methodologically, symmetry-constrained optimizations (C₂v vs. Cs) and frontier MO analysis are critical for predicting substituent impacts .
Advanced: What contradictions exist between theoretical predictions and experimental data on DCPH’s protonation behavior?
Answer:
DFT studies (B3LYP/6-31G(d)) predict mono-protonation at the central bridgehead carbon (ΔG = −8.2 kcal/mol), forming a delocalized arenium ion . However, experimental NMR of protonated DCPH derivatives (e.g., 10b,10c-diaza-DCPH) shows unexpected downfield shifts (δ > 160 ppm for NH protons), suggesting protonation at nitrogen sites in heterocyclic analogs . This discrepancy highlights limitations in modeling solvation effects and counterion interactions. Resolution requires in situ X-ray photoelectron spectroscopy (XPS) or cryogenic ion mobility spectrometry to probe protonation sites directly .
Basic: What spectroscopic techniques are essential for characterizing DCPH and its derivatives?
Answer:
- UV-Vis : Absorption bands at 350–400 nm (λmax) reflect π→π* transitions in the non-alternant framework .
- ¹H/¹³C NMR : Aromatic protons resonate at δ 7.3–8.1 ppm, with bridgehead carbons at δ 50–55 ppm in saturated analogs .
- HRMS : Accurate mass determination (e.g., m/z 653.3897 for C48H49N2 derivatives) confirms molecular formulae .
- Raman Spectroscopy : Peaks at 1350–1600 cm⁻¹ map C=C stretching modes, sensitive to antiaromaticity .
Advanced: How does DCPH’s adsorption on metal surfaces (e.g., Cu(111)) differ from alternant hydrocarbons?
Answer:
UHV STM studies reveal DCPH forms ordered monolayers on Cu(111) with a 15° rotational mismatch, unlike pyrene’s commensurate packing . This arises from DCPH’s bent geometry (Cs symmetry) and charge density redistribution at pentagon-heptagon junctions. Work function measurements (ΔΦ = −1.2 eV) indicate strong interfacial dipole interactions, attributed to partial electron transfer from Cu to DCPH’s LUMO . Comparative studies with azupyrene highlight the role of topological defects in enhancing electronic coupling .
Advanced: What strategies address challenges in synthesizing DCPH-based polymers or frameworks?
Answer:
- Covalent Linkage : Horváth et al. (2018) achieved diaza-DCPH incorporation into ionic frameworks via Schiff-base condensation, requiring anhydrous THF and sub-ambient temperatures to prevent π-stacking collapse .
- Non-covalent Assembly : Hydrogen-bond-assisted frameworks exploit DCPH’s edge-functionalization (e.g., –OH groups) to stabilize 2D sheets, monitored via PXRD and BET surface area analysis .
- Kinetic Control : Slow evaporation (0.1 mL/hr) during crystallization minimizes defects in single crystals, critical for charge transport studies .
Basic: How is DCPH’s antiaromaticity quantified, and what are its implications for reactivity?
Answer:
Anti-aromaticity is quantified via:
- NICS(1) : +10.5 to +14.3 ppm for DCPH’s heptagonal rings .
- Magnetic Shielding Tensors : Anisotropy (Δσ = 25 ppm) from GIAO-NMR calculations .
This destabilizes DCPH toward electrophiles (e.g., Br₂ addition at pentagon junctions) and diradical formation under oxidative conditions. Comparative reactivity studies with azupyrene show DCPH’s faster dimerization kinetics (k = 1.2 × 10³ M⁻¹s⁻¹) due to higher ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
